molecular formula C7H8OS B6601022 3,4-Dimethylthiophene-2-carbaldehyde CAS No. 123698-37-3

3,4-Dimethylthiophene-2-carbaldehyde

Cat. No.: B6601022
CAS No.: 123698-37-3
M. Wt: 140.20 g/mol
InChI Key: BKJFHBZANQQLNO-UHFFFAOYSA-N
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Description

3,4-Dimethylthiophene-2-carbaldehyde is an organic compound with the molecular formula C7H8OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two methyl groups at the 3 and 4 positions and an aldehyde group at the 2 position of the thiophene ring. It is used in various chemical syntheses and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylthiophene-2-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 3,4-dimethylthiophene using a Vilsmeier-Haack reaction. This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction proceeds under controlled temperature conditions to yield the desired aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethylthiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research into its derivatives has potential implications for drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethylthiophene-2-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in the design of chemical probes and therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the methyl groups at the 3 and 4 positions.

    2,5-Dimethylthiophene-3-carbaldehyde: Methyl groups are positioned differently on the thiophene ring.

    3-Methylthiophene-2-carbaldehyde: Contains only one methyl group at the 3 position.

Uniqueness

3,4-Dimethylthiophene-2-carbaldehyde is unique due to the specific positioning of its methyl groups and aldehyde group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted chemical syntheses and specialized applications .

Properties

IUPAC Name

3,4-dimethylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-5-4-9-7(3-8)6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJFHBZANQQLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501110
Record name 3,4-Dimethylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123698-37-3
Record name 3,4-Dimethylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3,4-dimethylthiophene trimer (3.7 g, 11 mmol) in 20 mL of a DMF: CHCl3 (1:1, v:v) solvent mixture, was added 20 mL of a solution of DMF and POCl3 (4:1, v:v). The DMF:POCl3 mixture was added cautiously, dropwise at 0° C. Following the addition, the reaction mixture was allowed to warm to ambient temperature and was stirred overnight. The reaction mixture was then poured into ice water and neutralized with 25% NaOH solution to pH˜8. The aqueous mixture was extracted with dichloromethane. Upon solvent removal the residue was subjected to purification by column chromatography using silica gel and a dichloromethane-petroleum ether (1:3) mixed solvent as the eluting solution to yield pure product 2-formyl-3,4-dimethylthiophen trimer 2.2 g (Yield: 55%) 1H NMR (CDCl3) δ 10.09 (1H, s, CHO), 7.00 (1H, s, aromatic H), 2.54 (3H, s, CH3), 2.23 (3H, s, CH3), 2.16 (3H, s, CH3), 2.13 (3H, s, CH3), 2.11 (6H, s, CH3), and the corresponding trimer dialdehyde 1.57 g (Yield: 37%) 1H NMR (CDCl3) δ 10.09 (2H, s, CHO), 2.54 (6H, s, CH3), 2.15 (12H, m, CH3).
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Synthesis routes and methods II

Procedure details

A solution of 1.5 M n-butyllithium (3.4 mL, 5.1 mmol) in ether was added dropwise under argon to a solution of 3,4-dimethylthiophene trimer (1.62 g, 4.8 mmol, See Example 16) in dry THF (10 mL) at −70° C. and the resultant solution was warmed to −50° C. Next, 0.4 mL (5.4 mmol) of DMF was added dropwise and the mixture allowed to warm to room temperature overnight. The mixture was poured into a mixture of 1 liter of 12 M HCl and crushed in certain embodiments and thereafter extracted with ether. The organic layers were combined, washed with water, and dried over MgSO4. After evaporation of the solvent, the residue was purified by column chromatography (silica gel, hexane/CH2Cl2 (v:v) 3:1) to give the product 2-formyl-3,4-dimethylthiophene as a yellow solid (0.98 g, 56%) and recovered unreacted trimer (0.55 g). 1H NMR (CDCl3) δ 10.08 (1H, s, CHO), 6.99 (1H, s, aromatic H), 2.53 (3H, s, CH3), 2.22 (3H, s, CH3), 2.16 (3H, s, CH3), 2.13 (3H, s, CH3), 2.10 (6H, s CH3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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